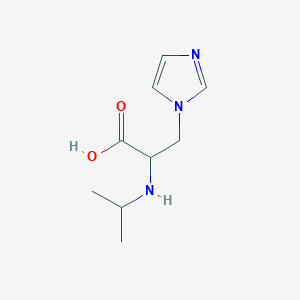
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid is a compound that features both an imidazole ring and an isopropylamino group The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the formation of the imidazole ring followed by the introduction of the isopropylamino group. One common method is the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring, followed by alkylation with isopropylamine. The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The isopropylamino group can further modulate the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1h-Imidazol-1-yl)propanoic acid: Lacks the isopropylamino group, making it less versatile in certain applications.
2-(1h-Imidazol-1-yl)propanoic acid: Differently positioned imidazole ring, leading to different chemical properties.
3-(1h-Imidazol-1-yl)-2-(methylamino)propanoic acid: Contains a methylamino group instead of an isopropylamino group, affecting its reactivity and applications.
Uniqueness
The presence of both the imidazole ring and the isopropylamino group in 3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid makes it unique. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-imidazol-1-yl-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7(2)11-8(9(13)14)5-12-4-3-10-6-12/h3-4,6-8,11H,5H2,1-2H3,(H,13,14) |
InChI Key |
KKAGLLLZNRCXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CN1C=CN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


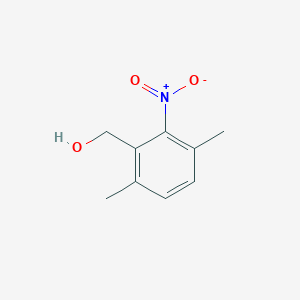

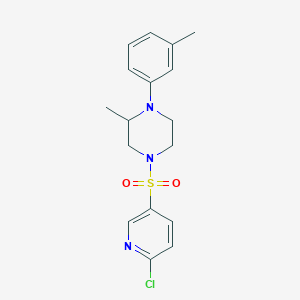
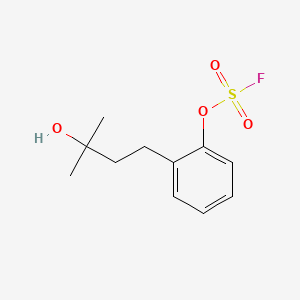
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)

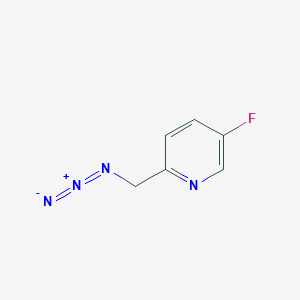

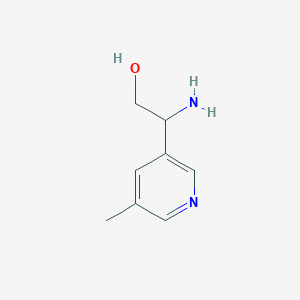
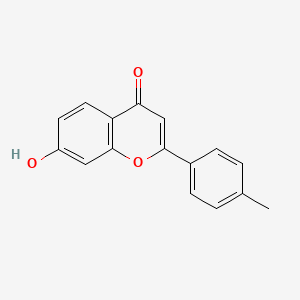
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)

![Methyl2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13551199.png)
